molecular formula C17H27N3O4S B2672599 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(butan-2-yl)acetamide CAS No. 1251616-94-0

2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(butan-2-yl)acetamide

Cat. No.: B2672599
CAS No.: 1251616-94-0
M. Wt: 369.48
InChI Key: PSRYJOJGYCSVOE-UHFFFAOYSA-N
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Description

This compound features a dihydropyridine core substituted with an azepane sulfonyl group at position 3 and an N-(butan-2-yl)acetamide moiety at position 1.

Properties

IUPAC Name

2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-butan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S/c1-3-14(2)18-16(21)13-19-10-8-9-15(17(19)22)25(23,24)20-11-6-4-5-7-12-20/h8-10,14H,3-7,11-13H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRYJOJGYCSVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN1C=CC=C(C1=O)S(=O)(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(butan-2-yl)acetamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the azepane ring, which can be synthesized through the cyclization of appropriate precursors. The sulfonyl group is then introduced via sulfonation reactions, often using reagents like sulfonyl chlorides under basic conditions.

The dihydropyridinone moiety can be synthesized through a series of condensation reactions involving pyridine derivatives. The final step involves coupling the azepane-sulfonyl intermediate with the dihydropyridinone derivative under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(butan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids.

    Reduction: The dihydropyridinone moiety can be reduced to form tetrahydropyridine derivatives.

    Substitution: The azepane ring can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted azepane derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

Key Areas of Interest:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antibacterial and antifungal properties.
  • Anticancer Properties : The dihydropyridine moiety is known for its role in inhibiting tumor growth through various mechanisms, including apoptosis induction.

Biological Studies

Research into the biological effects of this compound suggests it may interact with specific molecular targets such as enzymes or receptors.

Mechanisms of Action:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in disease pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors could lead to neuropharmacological effects.

Synthetic Chemistry

The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules.

Applications in Synthesis:

  • Reagent in Organic Reactions : Utilized in various organic transformations due to its reactive functional groups.
  • Intermediate for Pharmaceutical Synthesis : Acts as a precursor for developing novel pharmaceutical agents.

Industrial Applications

In addition to its research applications, this compound may find use in industrial settings.

Potential Uses:

  • Development of New Materials : Its unique chemical properties can be harnessed to create innovative materials with specific functionalities.
  • Agrochemical Production : The compound could be an intermediate in the synthesis of agrochemicals, contributing to agricultural innovations.

Biological Activity

The compound 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(butan-2-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure incorporates an azepane sulfonamide moiety, a dihydropyridine ring, and an acetamide group, which are known to contribute to various biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H28N4O4SC_{21}H_{28}N_{4}O_{4}S with a molecular weight of approximately 432.54 g/mol. The presence of multiple functional groups enhances its reactivity and interaction with biological systems.

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors. The sulfonyl group may facilitate binding to target sites, influencing their activity. The dihydropyridine moiety enhances stability and bioavailability, which is crucial for therapeutic efficacy.

Biological Activities

Numerous studies have reported on the biological activities associated with compounds containing similar structural motifs, including:

  • Antimicrobial Activity : Compounds in this class have shown significant antibacterial and antifungal properties. For instance, derivatives exhibiting interactions with bacterial cell walls or inhibiting essential metabolic pathways were noted to possess MIC values ranging from 625 µg/mL to 1250 µg/mL against various Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition : The sulfonamide group is a well-known pharmacophore that has been linked to the inhibition of enzymes such as alpha-glucosidase and matrix metalloproteases. Studies have demonstrated that modifications in the structure can enhance inhibitory potency .

Research Findings

A review of recent literature reveals several key findings regarding the biological activity of this compound:

  • Antibacterial Studies : In vitro studies indicated that compounds structurally similar to this compound exhibited potent antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with some derivatives achieving MIC values as low as 625 µg/mL .
  • Antifungal Activity : The compound has also demonstrated antifungal properties against Candida albicans, suggesting potential applications in treating fungal infections.
  • Case Studies : A comparative analysis of various derivatives indicated that modifications to the azepane or dihydropyridine components could significantly alter biological activity. For example, certain substitutions led to enhanced enzyme inhibition compared to standard drugs like acarbose .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/EnzymeMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus625–1250 µg/mL
AntibacterialPseudomonas aeruginosa625 µg/mL
AntifungalCandida albicansSignificant activity
Enzyme InhibitionAlpha-glucosidaseIC50 = 32.37 μM

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Biological Target/Activity Key Reference
Target Compound 1,2-dihydropyridine Azepane-1-sulfonyl, N-(butan-2-yl)acetamide 419.5 Not reported -
P158-1200 (ChemDiv) 1,2-dihydropyridine Azepane-1-sulfonyl, N-(3-methylphenyl)acetamide 403.5 Screening compound (unspecified use)
CHEM-5861528 Purin 4-(Butan-2-yl)phenyl, acetamide 386.4 TRPA1 antagonist (IC50: 4–10 μM)
OSMI-1 Dihydroquinoline Quinoline-6-sulfonamido, N-(thiophen/furan) 563.1 O-GlcNAcase inhibitor
HC-030031 Purin 4-(Propan-2-yl)phenyl, acetamide 369.4 TRPA1 antagonist (IC50: 4–10 μM)

Key Observations:

Core Structure Variations: The dihydropyridine core in the target compound and P158-1200 contrasts with the purin (HC-030031, CHEM-5861528) and dihydroquinoline (OSMI-1) backbones. Dihydropyridines are known for redox activity and enzyme modulation, while purins often target nucleotide-binding domains (e.g., TRPA1) .

Substituent Effects :

  • Azepane Sulfonyl Group : Unique to the target compound and P158-1200, this group may enhance solubility via the polar sulfonyl moiety while providing steric bulk for target interactions.
  • N-Substituent on Acetamide :

  • Butan-2-yl (target compound): Branched alkyl chain increases lipophilicity (predicted logP ~2.5) compared to aromatic groups (e.g., 3-methylphenyl in P158-1200, logP ~3.2). This balance may improve membrane permeability while reducing metabolic instability .
  • Aromatic Groups (P158-1200, HC-030031): Enhance π-π stacking but may limit solubility.

Biological Activity: TRPA1 antagonists like HC-030031 and CHEM-5861528 highlight the role of alkyl/aryl acetamide substituents in blocking ion channels. The butan-2-yl group in CHEM-5861528 demonstrates comparable potency to HC-030031, suggesting branched alkyl chains are viable for receptor binding . OSMI-1’s dihydroquinoline-sulfonamido structure illustrates the versatility of sulfonamide groups in enzyme inhibition, though its larger size (563.1 g/mol) may limit bioavailability compared to the target compound .

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